![molecular formula C15H20N4O4S B2958768 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea CAS No. 77229-51-7](/img/structure/B2958768.png)
1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea
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Description
Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
A novel area of application for thiourea derivatives, including structures similar to 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea, is in organocatalysis. For instance, bifunctional thioureas bearing saccharide-scaffolds have been synthesized and demonstrated to be effective organocatalysts for asymmetric Michael reactions, achieving excellent diastereo- and enantioselectivities (Lu et al., 2009). This showcases the compound's potential in facilitating highly selective chemical transformations, crucial for producing chiral compounds.
Biological Activities and DNA Binding
Thiourea derivatives, including nitrosubstituted acyl thioureas, exhibit diverse biological activities. A study by Tahir et al. (2015) synthesized new nitrosubstituted acylthioureas and characterized their DNA-binding capabilities, alongside evaluating their antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015). Such studies highlight the potential of 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea derivatives in therapeutic applications and as tools for understanding molecular interactions.
Material Science and Sensor Development
Thiourea derivatives also find applications in material science, particularly in sensor development. Research by Rahman et al. (2021) on unsymmetrical thiourea derivatives, including compounds structurally related to 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea, demonstrated their utility as efficient enzyme inhibitors and mercury sensors. Compound 3 showed significant enzyme inhibition and moderate sensitivity during fluorescence studies for mercury detection (Rahman et al., 2021). This underscores the versatility of thiourea derivatives in creating sensitive detection systems for environmental and biological applications.
properties
IUPAC Name |
1-cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H2,16,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPJYLLVIDKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea |
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